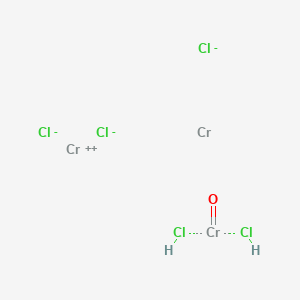

Chromium;chromium(2+);oxochromium;trichloride;dihydrochloride

Description

Properties

Molecular Formula |

Cl5Cr3H2O- |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

chromium;chromium(2+);oxochromium;trichloride;dihydrochloride |

InChI |

InChI=1S/5ClH.3Cr.O/h5*1H;;;;/q;;;;;;;+2;/p-3 |

InChI Key |

RPRPGUHWINWWNU-UHFFFAOYSA-K |

Canonical SMILES |

O=[Cr].Cl.Cl.[Cl-].[Cl-].[Cl-].[Cr].[Cr+2] |

Origin of Product |

United States |

Preparation Methods

Hydrogen Reduction of Chromium(III) Chloride

Chromium(II) chloride is synthesized via gas-phase reduction of CrCl₃ at elevated temperatures:

$$

2 \, \text{CrCl}3 + \text{H}2 \rightarrow 2 \, \text{CrCl}_2 + 2 \, \text{HCl} \quad (500^\circ \text{C})

$$

This method yields anhydrous CrCl₂ as a white solid, though commercial samples often appear gray due to trace oxides. Kinetic studies indicate a first-order dependence on hydrogen partial pressure, with optimal conversion achieved at 1 atm H₂.

Reductant-Based Methods

Organometallic reductants like lithium aluminum hydride (LiAlH₄) or zinc enable room-temperature synthesis:

$$

4 \, \text{CrCl}3 + \text{LiAlH}4 \rightarrow 4 \, \text{CrCl}2 + \text{LiCl} + \text{AlCl}3 + 2 \, \text{H}2

$$

Zinc reduces CrCl₃ in acidic media, producing CrCl₂ with near-quantitative yields:

$$

2 \, \text{CrCl}3 + \text{Zn} \rightarrow 2 \, \text{CrCl}2 + \text{ZnCl}2

$$

Critical Note : Anhydrous conditions are essential to prevent hydrolysis to Cr(OH)Cl.

Hydrothermal Synthesis of Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

Sodium Chromate Reduction

A scalable method involves reducing sodium chromate (Na₂CrO₄) with hydrochloric acid and alcohols:

- Redox Reaction :

$$

\text{Na}2\text{CrO}4 + 3 \, \text{HCl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{CrCl}3 + \text{NaCl} + \text{CO}2 + 5 \, \text{H}_2\text{O}

$$

Methanol or ethanol serves as the reductant, with stoichiometric HCl (1.1–1.3× molar excess) ensuring complete Cr(VI)→Cr(III) conversion.

- Crystallization :

Post-reaction neutralization (pH 6.5–7.5) precipitates intermediate chromium hydroxides, which are washed and reacted with concentrated HCl to yield CrCl₃·6H₂O after evaporation and cooling.

Table 1 : Optimization Parameters for CrCl₃·6H₂O Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl:Methanol Molar Ratio | 3:1 | Maximizes Cr(VI) reduction |

| Reaction Temperature | 115–125°C | Prevents over-oxidation |

| Crystallization Time | 8–12 hours | Enhances crystal purity |

Trinuclear Oxo-Chromium(III) Complexes

Coordination with Flavonoids

The complex [Cr₃O(CH₃CO₂)₆(Pri)(H₂O)₂] (Pri = primuletin) is synthesized by refluxing [Cr₃O(CH₃CO₂)₆(H₂O)₃]Cl with 5-hydroxyflavone in ethanol. DFT calculations confirm O,O-bidentate coordination via the 5-hydroxy/4-keto groups, displacing two water ligands:

Synthetic Protocol :

- Precursor Preparation : [Cr₃O(CH₃CO₂)₆(H₂O)₃]Cl is dissolved in ethanol.

- Ligand Substitution : 5-hydroxyflavone is added under reflux (10 hours).

- Isolation : Brown precipitate is filtered, washed, and dried (26% yield).

Table 2 : Thermogravimetric Analysis of [Cr₃O(CH₃CO₂)₆(Pri)(H₂O)₂]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignments |

|---|---|---|---|

| 1 | 25–97 | 4.5 | H₂O removal |

| 2 | 97–272 | 7.4 | Acetate loss |

| 3 | 272–585 | 28.9 | Flavonoid decomposition |

Antiradical Activity of Chromium-Flavonoid Complexes

Enhanced Radical Scavenging

Comparative DPPH (2,2-diphenyl-1-picrylhydrazyl) assays reveal that primuletin’s antiradical activity increases by 40% upon coordination to the Cr₃O core. The mechanism involves electron transfer from the flavonoid’s phenolic -OH groups, stabilized by Cr(III)-mediated resonance.

Key Data :

Industrial-Scale Chromium Chloride Production

Chromic Anhydride Route

CrCl₃·6H₂O is produced by reducing CrO₃ (chromic anhydride) with HCl and alcohols:

$$

\text{CrO}3 + 3 \, \text{HCl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{CrCl}3 + 3 \, \text{H}2\text{O} + \text{CH}3\text{CHO}

$$

Advantages :

- Eliminates toxic Cr(VI) byproducts.

- Yields >99% pure CrCl₃·6H₂O after crystallization.

Chemical Reactions Analysis

Substitution and Catalytic Activity

Chromium(III) chloride’s inertness arises from its electronic configuration, but its reactivity is enhanced by chromium(II) catalysts:

-

CrCl₂ facilitates ligand substitution in CrCl₃ via chloride-bridged electron transfer, enabling rapid dissolution in water .

-

In molten KCl, CrCl₃ forms complexes like and , which adopt octahedral geometries .

Standard Reduction Potentials

| Half-Reaction | Potential (V) | Conditions | Source |

|---|---|---|---|

| −0.41 | Acidic solution |

Chromium(II) salts are strong reductants:

-

CrCl₂ reduces alkyl halides and nitroaromatics, enabling applications in organic synthesis (e.g., Takai olefination) .

Aqueous Behavior and Hydrolysis

Chromium(III) undergoes stepwise hydrolysis in water:

Hydration isomerism in CrCl₃ hydrates produces distinct species:

Structural and Mechanistic Insights

Scientific Research Applications

Chromium compounds have a wide range of applications in scientific research. They are used in:

Mechanism of Action

Chromium compounds, particularly trivalent chromium, play a role in carbohydrate, lipid, and protein metabolism. They enhance the effects of insulin on target tissues by activating AMP-activated protein kinase (AMPK) and binding to the beta-subunit of ATP synthase . This activation leads to improved glucose metabolism and peripheral nerve function .

Comparison with Similar Compounds

Chromium

Chromium (Cr) is a transition metal with atomic number 24, exhibiting oxidation states ranging from 0 to +6. Elemental chromium is widely used in alloys (e.g., stainless steel) due to its hardness and corrosion resistance .

Chromium(2+)

Chromium(2+), or Cr²+, is found in compounds like chromium(II) chloride (CrCl₂). This ion is a strong reducing agent, reacting vigorously with water and oxygen. CrCl₂ is used in organic synthesis and as a precursor for chromium-based catalysts .

Oxochromium

Oxochromium refers to chromium-oxygen compounds, such as chromium(III) oxide (Cr₂O₃) or chromyl chloride (CrO₂Cl₂). These compounds are critical in industrial processes, including pigments and oxidation reactions .

Chromium Trichloride

Chromium trichloride (CrCl₃) is a chromium(III) compound existing in anhydrous (purple crystals) and hydrated (green) forms. It is poorly soluble in water and serves as a catalyst in organic reactions and a precursor for chromium complexes .

Chromium Dihydrochloride

The term "dihydrochloride" typically denotes a salt with two HCl molecules.

Chromium(II) vs. Chromium(III) Chlorides

Key Differences : CrCl₂ is more reactive and water-soluble than CrCl₃, which is stable and widely used in industrial applications.

Chromium Trichloride vs. Other Trivalent Metal Chlorides

Insight : CrCl₃’s low solubility and layered structure distinguish it from FeCl₃ and AlCl₃, which are more soluble and suited for aqueous-phase reactions.

Chromium Trichloride (CrCl₃) :

- Bioavailability : Low absorption in the gastrointestinal tract .

- Toxicity : Higher toxicity compared to organic complexes .

- Metabolic Effects: Limited efficacy in improving glucose metabolism in diabetic rats .

Organic Chromium Complexes (e.g., Chromium Malate, Chromium Picolinate) :

- Bioavailability : Higher absorption due to chelation with organic ligands .

- Efficacy :

- Reduces fasting blood glucose (FBG) by 11.54 mmol/L at 20 μg Cr/kg dose vs. 20.25 mmol/L for CrCl₃ .

- Enhances hepatic glycogen (2.5-fold increase) and antioxidant enzymes (SOD, GSH-Px) more effectively than CrCl₃ .

- Improves lipid metabolism: Reduces LDL by 30% and increases HDL by 15% compared to CrCl₃ .

Table: Comparative Metabolic Effects in Diabetic Rats

Oxochromium vs. Other Metal Oxides

Note: CrO₃’s high oxidative capacity limits its use compared to safer oxides like Fe₂O₃.

Chromium Dihydrochloride

No direct evidence for chromium dihydrochloride exists in the provided materials. Potential hypotheses include hydrated CrCl₂·2HCl or protonated complexes, but further research is required.

Biological Activity

Chromium(II) trichloride dihydrochloride, also known as oxochromium, is a coordination compound of chromium that has garnered attention for its biological activity. This article delves into the biological effects of this compound, focusing on its mechanisms of action, absorption, metabolism, and potential therapeutic applications.

Overview of Chromium(II) Trichloride Dihydrochloride

Chromium is an essential trace element in human nutrition, primarily in its trivalent form (Cr(III)). However, chromium(II) compounds are less studied. Chromium(III) is often associated with glucose metabolism and insulin sensitivity, while chromium(II) has been investigated for its potential antioxidant properties and effects on cellular processes.

Chromium(II) trichloride dihydrochloride acts through several mechanisms:

- Insulin Sensitivity : Chromium is known to enhance insulin receptor activity, which may improve glucose tolerance and metabolic functions in humans .

- Antioxidant Activity : Studies indicate that chromium complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Metal Complexation : The ability of chromium to form complexes with organic molecules, such as flavonoids, enhances the bioavailability and efficacy of these compounds in biological systems .

Biological Absorption and Distribution

The absorption of chromium varies significantly based on its chemical form:

- Absorption Rates : Chromium absorption can increase with physical activity. For instance, studies show that exercise enhances the uptake of chromium in humans .

- Distribution : Once absorbed, chromium is primarily stored in the liver, spleen, soft tissues, and bones. In animal studies, significant amounts were found in these organs following administration .

Metabolism and Excretion

The metabolism of chromium(II) trichloride involves:

- Metabolic Pathways : In guinea pigs exposed to chromium(II), a substantial amount remains in the lungs shortly after administration. Over time, a small percentage is excreted via urine while most unabsorbed chromium is eliminated through feces .

- Half-Life : The half-life of chromium in biological systems ranges from 31 to 41 hours .

Case Studies and Research Findings

Several studies have explored the biological activity of chromium complexes:

- Antioxidant Capacity : A study involving Cr(III)-complexed flavonoids demonstrated their effectiveness in reducing oxidative stress in C2C12 myoblasts. The results indicated that these complexes could enhance antioxidant enzyme activity and regulate glutathione levels .

- Cytotoxicity : Research on coordination compounds containing chromium showed moderate cytotoxicity against various cancer cell lines. These compounds were characterized by their octahedral geometry and demonstrated promising antioxidant activities .

- Bacterial Activity : Analytical evaluations revealed that chromium complexes exhibited antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies .

Table 1: Biological Activities of Chromium Compounds

| Compound Type | Activity Type | Effectiveness | Reference |

|---|---|---|---|

| Cr(III)-Flavonoid Complexes | Antioxidant | High | |

| Coordination Compounds | Cytotoxic | Moderate | |

| Chromium Complexes | Antibacterial | Effective against E. coli & S. aureus |

Table 2: Absorption and Distribution of Chromium

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chromium(III) chloride (CrCl₃) and its hydrates, and how do reaction conditions affect hydration state?

- Answer: Chromium(III) chloride can be synthesized via direct chlorination of Cr₂O₃ with Cl₂ and carbon at high temperatures (Cr₂O₃ + 3Cl₂ + 3C → 2CrCl₃ + 3CO) . Hydrated forms (e.g., CrCl₃·6H₂O) are typically prepared by dissolving chromium metal or Cr₂O₃ in hydrochloric acid. The hydration state depends on drying protocols and solvent removal; for example, refluxing CrCl₃·6H₂O with SOCl₂ yields anhydrous CrCl₃ . Characterization via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) is critical to confirm hydration levels.

Q. How can researchers distinguish between chromium(II) and chromium(III) chloride complexes using spectroscopic methods?

- Answer: UV-Vis spectroscopy is effective: Cr(II) complexes (e.g., [CrCl₂(H₂O)₄]) exhibit absorption bands near 600–700 nm due to d-d transitions, while Cr(III) complexes (e.g., [CrCl₃(H₂O)₃]) show bands at lower wavelengths (400–500 nm) . Magnetic susceptibility measurements further differentiate oxidation states—Cr(II) (d⁴) is paramagnetic, whereas Cr(III) (d³) may show antiferromagnetic coupling in solid-state structures .

Advanced Research Questions

Q. How can discrepancies in reported magnetic susceptibility data for anhydrous chromium(III) chloride be resolved?

- Answer: Contradictions arise from synthesis routes and crystal structure variations. For example, CrCl₃ prepared via sublimation may exhibit different magnetic behavior (-495×10⁻⁶ c.g.s.) compared to direct decomposition (-20×10⁻⁶ c.g.s.) due to polymorphic forms or impurities . Researchers should standardize synthesis protocols (e.g., vacuum sublimation at 500°C) and validate purity via elemental analysis and XRD.

Q. What mechanistic strategies prevent ligand disproportionation during oxochromium complex synthesis?

- Answer: Stabilizing oxochromium(V) intermediates requires ligands with strong σ-donor and π-acceptor properties (e.g., 2,2'-bipyridyl). For example, ReOC₃·dipy (analogous to Cr systems) resists disproportionation when synthesized under inert atmospheres and characterized via cyclic voltammetry to monitor redox stability . Kinetic studies using stopped-flow spectroscopy can further optimize ligand-exchange rates.

Q. How do chloride ligands influence catalytic activity in chromium-mediated organic reactions?

- Answer: Chloride ligands modulate Lewis acidity and redox potential. In dichlorination reactions, CrCl₃·6H₂O acts as a catalyst by generating Cl⁺ intermediates via oxidation with SOCl₂ or oxone . Mechanistic studies using isotopic labeling (³⁶Cl) and in-situ IR spectroscopy reveal ligand lability and substrate coordination pathways.

Methodological Considerations

Q. What experimental design principles ensure accurate redox titration for chromium compounds?

- Answer: Use standardized K₂Cr₂O₇ as an oxidizing agent in acidic media. Monitor endpoint potentiometrically or with redox indicators (e.g., diphenylamine). For example, balancing the reaction K₂Cr₂O₇ + 14HCl → 2CrCl₃ + 3Cl₂ requires tracking oxidation state changes (Cr⁶⁺ → Cr³⁺, Cl⁻ → Cl⁰) via stoichiometric calculations and validation with ICP-OES .

Q. How can researchers address hydration-induced variability in chromium chloride reactivity?

- Answer: Control humidity during synthesis and storage (e.g., gloveboxes for anhydrous CrCl₃). Hydrate reactivity is assessed by comparing hydrolysis rates in aqueous vs. non-polar solvents. For CrCl₃·6H₂O, ligand substitution kinetics with NH₃ or EDTA can be quantified using stopped-flow UV-Vis .

Data Analysis and Contradictions

Q. Why do conflicting reports exist on the catalytic efficiency of chromium trichloride in cross-coupling reactions?

- Answer: Discrepancies stem from solvent polarity (e.g., THF vs. DMF), ligand choice (e.g., phosphines vs. amines), and CrCl₃ hydration state. Systematic studies using Design of Experiments (DoE) can isolate variables, while XAS (X-ray absorption spectroscopy) clarifies active species (e.g., Cr³⁺ vs. Cr²⁺ intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.